molecular formula C14H19NO2 B1438346 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid CAS No. 1094894-14-0

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid

Cat. No.: B1438346
CAS No.: 1094894-14-0
M. Wt: 233.31 g/mol
InChI Key: KQQKYJACDRSYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid, featuring a cyclopropyl group attached to the amino group, which imparts unique chemical properties.

Scientific Research Applications

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would typically include the preparation of the necessary boron reagents, followed by the coupling reaction under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities.

    Cyclopropyl-containing compounds: Cyclopropylamine and cyclopropylcarboxylic acid are examples of compounds with similar functional groups.

Uniqueness

4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid is unique due to the combination of the cyclopropyl group and the benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[cyclopropyl(propyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-9-15(13-7-8-13)10-11-3-5-12(6-4-11)14(16)17/h3-6,13H,2,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQKYJACDRSYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid
Reactant of Route 5
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.